molecular formula C12H30OSi2 B1594894 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane CAS No. 4619-08-3

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane

Cat. No.: B1594894
CAS No.: 4619-08-3
M. Wt: 246.54 g/mol
InChI Key: RYBVCZSZPZFJOK-UHFFFAOYSA-N
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Description

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two butyl groups and two methyl groups. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. This involves the addition of silicon-hydrogen (Si-H) bonds across carbon-carbon multiple bonds (such as alkenes or alkynes) in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts like Karstedt’s catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the Si-H bond adds across carbon-carbon multiple bonds, facilitated by a catalyst. This results in the formation of new Si-C bonds, which are crucial for the synthesis of various organosilicon compounds .

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: A simpler analog with only methyl groups attached to the silicon atoms.

    1,3-Di-n-butyltetramethyldisiloxane: Similar structure but with different substituents.

    Disiloxane, 1,3-dibutyl-1,1,3,3-tetramethyl-: Another name for the same compound

Uniqueness

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is unique due to its specific combination of butyl and methyl groups attached to the silicon atoms. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

butyl-[butyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30OSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBVCZSZPZFJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)O[Si](C)(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342711
Record name 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4619-08-3
Record name 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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